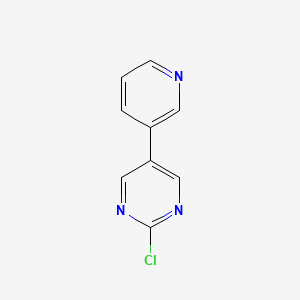
2-Chloro-5-(pyridin-3-yl)pyrimidine
Vue d'ensemble
Description
2-Chloro-5-(pyridin-3-yl)pyrimidine is a monochlorinated pyrimidine with plant growth regulating activity . It is a useful reagent in the preparation of antivirals and other biologically active compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study highlighted the optimal structure of the pyridine and pyrimidine groups for the best fungicidal activity .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(pyridin-3-yl)pyrimidine can be analyzed using various methods . For instance, the crystal structure of a similar compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, has been reported .Chemical Reactions Analysis
2-Chloro-5-(pyridin-3-yl)pyrimidine undergoes various chemical reactions . For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(pyridin-3-yl)pyrimidine can be analyzed using various methods . For example, the melting point, yield, and NMR spectrum of a similar compound, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, have been reported .Applications De Recherche Scientifique
Synthesis of New Pyrimidine Derivatives
2-Chloro-5-(pyridin-3-yl)pyrimidine: serves as a starting material for the synthesis of new pyrimidine derivatives. The presence of a chloro group allows for regioselective nucleophilic substitution reactions, which are essential in creating a variety of pyrimidine compounds with potential biological activities .
Anticancer Agent Development
Pyrimidine derivatives, including 2-Chloro-5-(pyridin-3-yl)pyrimidine , have been explored for their anticancer properties. The electron-deficient nature of the pyrimidine ring makes it a suitable scaffold for designing small molecules that can act as potent anticancer agents .
Organolithium Reactions
This compound is used in reactions involving organolithium reagents. These reactions are pivotal in introducing different functional groups into the pyrimidine ring, thereby altering its properties and enhancing its potential for binding with biological targets .
Serotonin Receptor Binding
The introduction of hydrophobic side chains to the pyrimidine ring, such as those derived from 2-Chloro-5-(pyridin-3-yl)pyrimidine , can enhance the binding affinity to serotonin (5-HT) receptor sites. This is crucial for the development of drugs targeting neurological disorders .
Fungicidal Activity
Pyrimidinamine derivatives, which can be synthesized from 2-Chloro-5-(pyridin-3-yl)pyrimidine , have shown excellent fungicidal activity. This application is significant in the field of agriculture, where controlling fungal diseases is of utmost importance .
Synthesis of Fluorescent Dyes
The compound is utilized in the synthesis of fluorescent dyes, which are essential in various bioassays and protein assays. These dyes help in the detection and quantification of biological molecules .
Development of P2X7 Receptor Antagonists
2-Chloro-5-(pyridin-3-yl)pyrimidine: is an intermediate in the synthesis of benzamide scaffolds. These scaffolds are potent antagonists against P2X7 receptors, which are therapeutic targets for inflammatory diseases and pain .
Pharmaceutical Research
Due to its structural similarity to naturally occurring nucleotides, 2-Chloro-5-(pyridin-3-yl)pyrimidine is valuable in pharmaceutical research. It can be used to create analogs of DNA or RNA bases, which have applications in antiviral and antimicrobial drug development .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYKBWCTGBYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296335 | |
| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(pyridin-3-yl)pyrimidine | |
CAS RN |
1211588-38-3 | |
| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



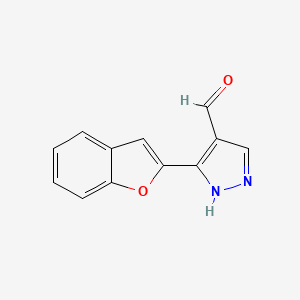
![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
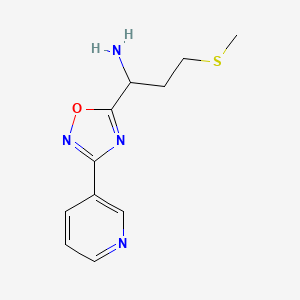
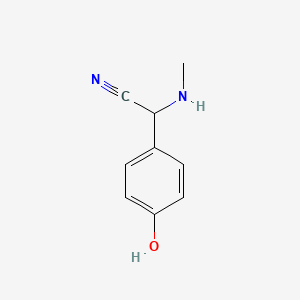
![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
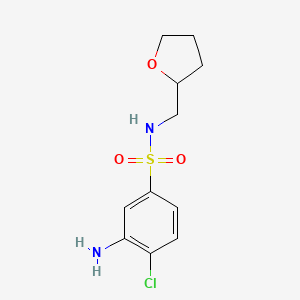
![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)
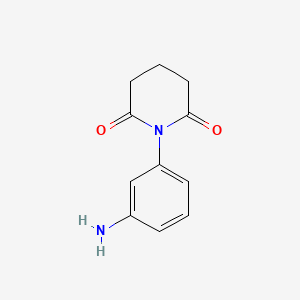
![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)
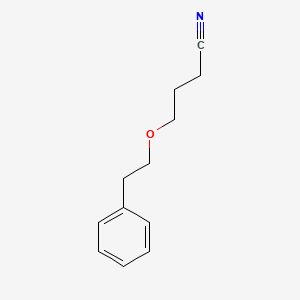
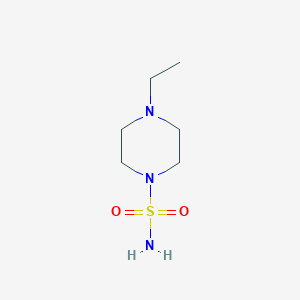
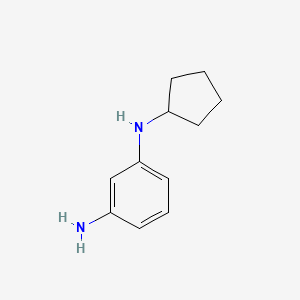
![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)